1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate

描述

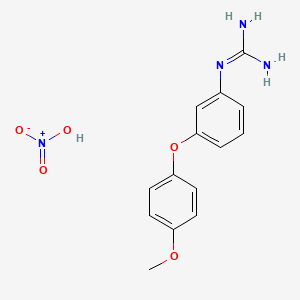

Molecular Formula: C₁₄H₁₆N₄O₅ Molecular Weight: 320.30 g/mol CAS Number: 1359655-97-2 Structure: The compound consists of a guanidine group attached to a phenyl ring substituted with a 4-methoxyphenoxy group at the meta position, paired with a nitrate counterion. Synthesis: Typically synthesized via condensation reactions involving guanidine nitrate and substituted chalcones or aryl aldehydes under basic conditions (e.g., lithium hydroxide in ethanol) .

属性

IUPAC Name |

2-[3-(4-methoxyphenoxy)phenyl]guanidine;nitric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2.HNO3/c1-18-11-5-7-12(8-6-11)19-13-4-2-3-10(9-13)17-14(15)16;2-1(3)4/h2-9H,1H3,(H4,15,16,17);(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELMSEZLIYUCSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=CC(=C2)N=C(N)N.[N+](=O)(O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate typically involves the reaction of 3-(4-Methoxyphenoxy)aniline with guanidine nitrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to ensure high purity and yield .

化学反应分析

Types of Reactions

1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.

Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted phenylguanidines.

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the efficacy of guanidine-based compounds, including 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate, against various bacterial strains. The compound demonstrates significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC for MRSA has been reported as low as 1.5 µM, indicating strong antibacterial activity .

- Mechanism of Action : The guanidine core is believed to enhance cellular uptake in bacteria, contributing to its effectiveness as an antimicrobial agent. Studies suggest that these compounds may disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary research indicates that it may inhibit cell proliferation in various cancer cell lines.

- Cell Lines Tested : Research has focused on breast and lung cancer cells.

- Mechanism of Action : The compound appears to induce apoptosis and inhibit key signaling pathways involved in cell growth and survival, particularly the TEAD-YAP pathway .

The biological activities of this compound span several areas:

- Antibacterial : Effective against MRSA and other pathogens.

- Anticancer : Potential to inhibit growth in cancer cell lines.

- Neuroprotective Effects : Early studies suggest possible neuroprotective properties, reducing oxidative stress markers associated with neurodegenerative diseases .

Data Table of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various guanidine derivatives included this compound. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, underscoring its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Cancer Cell Proliferation

In vitro assays were performed using breast cancer cell lines treated with varying concentrations of the compound. Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential role as an anticancer agent through mechanisms involving apoptosis induction .

作用机制

The mechanism of action of 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate involves its interaction with specific molecular targets and pathways. The guanidine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. This compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

相似化合物的比较

Substituent Variations: Electronic and Steric Effects

Physical and Chemical Properties

- Melting Points : Guanidine nitrate derivatives generally exhibit high melting points (>250°C) due to ionic interactions. The target compound’s molecular weight (320.30 g/mol) suggests higher thermal stability compared to smaller analogs like 1-(3-nitrophenyl)guanidine nitrate (257.16 g/mol) .

- Solubility : The methoxy group enhances polarity, likely improving aqueous solubility relative to nitro- or phenyl-substituted derivatives.

Crystallographic and Conformational Analysis

- Crystal Packing: In diphenylguanidinium salts, substituents influence dihedral angles between phenyl rings and the guanidine core. For example, diphenylguanidinium nitrate exhibits an 81.49° angle between phenyl rings, while the target compound’s methoxyphenoxy group may participate in C–H···O hydrogen bonds, stabilizing crystal lattices .

- Bond Characteristics : The C–N bond lengths in guanidine derivatives (e.g., 1.2889 Å for C1–N3 in N′′-(4-methoxyphenyl)-trimethylguanidine) indicate partial double-bond character, affecting reactivity and tautomerism .

Key Differentiators and Implications

- Substituent Effects: The 4-methoxyphenoxy group in the target compound offers a balance of electron donation and steric bulk, distinguishing it from nitro (electron-withdrawing) or simple phenoxy (less polar) analogs.

- Biological Interactions : Enhanced solubility and electronic properties may improve pharmacokinetic profiles in drug development.

- Synthetic Utility : The use of guanidine nitrate in multi-step syntheses highlights its role in generating structurally diverse pharmacophores .

生物活性

1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate is a guanidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits unique structural characteristics that may influence its interaction with biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a guanidine core substituted with a phenyl group and a methoxyphenoxy moiety. This configuration is believed to enhance its biological activity through specific interactions with cellular targets.

Research indicates that the guanidine moiety can interact with negatively charged phosphate groups in biological systems, potentially influencing kinase activity. For instance, studies have shown that guanidine-containing compounds can inhibit the MAPK/ERK signaling pathway, which is crucial in various cellular processes including proliferation and survival .

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties. In vitro studies have assessed its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values were determined to evaluate its antibacterial efficacy:

| Bacterial Strain | MIC (mg/L) | MBC (mg/L) |

|---|---|---|

| Staphylococcus aureus | 32 | 64 |

| Escherichia coli | >256 | >256 |

These findings suggest that while the compound exhibits significant activity against certain Gram-positive bacteria, it shows limited efficacy against Gram-negative strains .

Cytotoxicity and Cancer Research

In cancer research, the compound's ability to induce apoptosis in cancer cell lines has been explored. Studies involving various carcinoma models revealed that it could effectively reduce cell viability through mechanisms that may include the inhibition of key signaling pathways associated with cancer progression .

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Study on Apoptotic Effects : A study evaluated the compound's effects on HL-60 promyelocytic leukemia cells, demonstrating significant cytotoxicity mediated by apoptosis induction. The study also noted the compound's ability to inhibit ERK1/2 signaling pathways, further implicating its role in cancer therapy .

- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of guanidine derivatives, including this compound, against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated a strong potential for developing new antimicrobial agents based on this compound's structure .

常见问题

Q. What are the recommended synthetic routes for 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via condensation reactions involving guanidine nitrate and appropriate aromatic precursors. A validated approach involves refluxing (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones with guanidine nitrate in ethanol, catalyzed by lithium hydroxide (LiOH), under controlled temperature (70–80°C) for 6–8 hours . Optimization strategies include:

- Catalyst Screening : LiOH enhances nucleophilic substitution by deprotonating guanidine.

- Solvent Selection : Ethanol balances polarity and boiling point for efficient reflux.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC).

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Rigorous characterization requires a multi-technique approach:

- Spectroscopy :

- FT-IR : Confirm nitroguanidine stretch (C=N at ~1650 cm⁻¹) and methoxy C-O (1250 cm⁻¹) .

- NMR (¹H/¹³C) : Aromatic protons (δ 6.8–7.4 ppm), methoxy singlet (δ 3.8 ppm), and guanidine NH (δ 8.2 ppm) .

- Mass Spectrometry (MS) : ESI-MS in positive mode to verify molecular ion peak at m/z 320.30 (M+H⁺) .

- Elemental Analysis : Validate %C (52.50%), %H (5.03%), %N (17.49%) against theoretical values .

Q. How can researchers assess solubility and stability for formulation in biological assays?

Methodological Answer:

- Solubility Screening : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Typical solubility: ~15 mg/mL in DMSO, <1 mg/mL in aqueous buffers .

- Stability Studies :

- Thermal : TGA/DSC to determine decomposition temperature (>200°C).

- Hydrolytic : Incubate in PBS at 37°C for 24h; monitor via HPLC for degradation products.

Advanced Research Questions

Q. What mechanistic insights explain the role of the methoxyphenoxy group in modulating pharmacological activity?

Methodological Answer: The 4-methoxyphenoxy moiety enhances lipophilicity (logP ~2.1) and π-stacking with aromatic residues in target proteins. Computational docking (e.g., AutoDock Vina) reveals:

- Binding Affinity : Interactions with kinase ATP pockets (e.g., EGFR, ΔG ~-9.2 kcal/mol) via hydrogen bonding (guanidine NH to Asp831) and hydrophobic contacts (methoxy to Leu694) .

- SAR Studies : Compare analogs (e.g., nitro or halogen substituents) to isolate electronic vs. steric effects on IC₅₀ values .

Q. How can researchers resolve discrepancies in reported purity levels across synthetic batches?

Methodological Answer:

- Impurity Profiling : Use LC-MS/MS to identify by-products (e.g., unreacted enones or guanidine adducts).

- Quantitative NMR (qNMR) : Compare integration of aromatic protons against an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute purity .

- Crystallography : Single-crystal X-ray diffraction to confirm structural homogeneity and rule out polymorphic variations .

Q. What strategies are recommended for evaluating the compound’s selectivity in multi-target pharmacological screens?

Methodological Answer:

- Panel Screening : Test against >50 kinases (e.g., Eurofins KinaseProfiler) at 10 µM; classify hits with >70% inhibition.

- Off-Target Assays : Assess cytochrome P450 inhibition (CYP3A4, CYP2D6) and hERG channel binding (patch-clamp electrophysiology) .

- Transcriptomics : RNA-seq of treated cell lines (e.g., HeLa) to identify differentially expressed pathways (e.g., MAPK/ERK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。